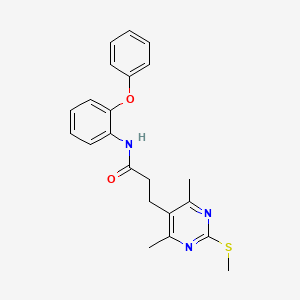

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a methylsulfanyl group, often using reagents like methylthiolate.

Attachment of the phenoxyphenyl group: This can be done through a nucleophilic substitution reaction where the pyrimidine derivative reacts with a phenoxyphenyl halide.

Formation of the propanamide moiety: The final step involves the acylation of the intermediate compound with a propanoyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds generally involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes:

Use of catalysts: to enhance reaction rates.

Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

Purification techniques: like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Alcohols.

Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Compounds containing pyrimidine rings have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, related derivatives have shown efficacy against resistant strains, suggesting that this compound may be useful in developing new antimicrobial agents.

Antioxidant Properties

The presence of sulfur-containing groups may contribute to antioxidant activity. Similar compounds have been reported to exhibit glutathione peroxidase-like activity, indicating their potential to mitigate oxidative stress.

Enzyme Inhibition

The compound may interact with specific enzymes or receptors involved in various biochemical pathways. This interaction could lead to therapeutic effects in diseases such as cancer and inflammation, although the exact mechanisms require further investigation.

Antimicrobial Efficacy Assessment

A study evaluating the antimicrobial properties of similar pyrimidine derivatives found that they effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The results suggest that this compound could be developed into a novel antimicrobial agent .

Antioxidant Activity Studies

Research has indicated that compounds with similar structures can exhibit significant antioxidant activity. For instance, studies have shown that these compounds can reduce oxidative stress markers in cellular models, suggesting potential applications in treating oxidative stress-related diseases .

Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antioxidant | Cellular models | Varies | Reduction in oxidative stress markers |

Mechanism of Action

The mechanism of action of “3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” would depend on its specific application. Generally, such compounds may interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)acetamide

- 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)butanamide

Uniqueness

“3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C22H23N3O2S and a molecular weight of approximately 397.5 g/mol. The structural features include a pyrimidine ring substituted with methyl and methylsulfanyl groups, along with a phenoxyphenyl moiety linked via a propanamide chain.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing pyrimidine rings have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that related thienopyrimidinone derivatives possess notable antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .

- Antioxidant Properties : The presence of sulfur-containing groups in the structure may contribute to antioxidant activity. Compounds similar to this compound have been reported to exhibit glutathione peroxidase-like activity, indicating their potential in mitigating oxidative stress .

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating biochemical pathways. This interaction can lead to therapeutic effects in various diseases, including cancer and inflammation .

The exact mechanism of action for this compound requires further elucidation through experimental studies. However, it is hypothesized that the compound may:

- Inhibit key enzymes involved in cellular signaling pathways.

- Interact with nucleic acids or proteins due to its heterocyclic structure.

- Modulate the activity of reactive oxygen species (ROS), contributing to its antioxidant effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Properties

IUPAC Name |

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-15-18(16(2)24-22(23-15)28-3)13-14-21(26)25-19-11-7-8-12-20(19)27-17-9-5-4-6-10-17/h4-12H,13-14H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQGRWHMCRNCOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.